molecular formula C14H18N4 B13190771 2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B13190771
M. Wt: 242.32 g/mol
InChI Key: NBECUEMYRDCBRK-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group and a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclohexyl-substituted pyrimidine precursor with a 1-methyl-1H-pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric bulk, influencing its reactivity and binding interactions, while the 1-methyl-1H-pyrazol-4-yl group contributes to its electronic characteristics .

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

2-cyclohexyl-4-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C14H18N4/c1-18-10-12(9-16-18)13-7-8-15-14(17-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3

InChI Key

NBECUEMYRDCBRK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCCC3

Origin of Product

United States

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